molecular formula C11H4Cl8N2Si B11953133 Bis(2,3,5,6-tetrachloro-4-pyridyl)methylsilane CAS No. 54058-09-2

Bis(2,3,5,6-tetrachloro-4-pyridyl)methylsilane

Cat. No.: B11953133
CAS No.: 54058-09-2
M. Wt: 475.9 g/mol
InChI Key: GCGNXSZMUHPIOF-UHFFFAOYSA-N
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Description

Bis(2,3,5,6-tetrachloro-4-pyridyl)methylsilane: is a chemical compound with the molecular formula C11H4Cl8N2Si and a molecular weight of 475.878 g/mol . This compound is characterized by its high degree of chlorination and the presence of a silicon atom bonded to two pyridyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of bis(2,3,5,6-tetrachloro-4-pyridyl)methylsilane typically involves the reaction of 2,3,5,6-tetrachloropyridine with a silicon-containing reagent under controlled conditions . The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness.

Mechanism of Action

The mechanism of action of bis(2,3,5,6-tetrachloro-4-pyridyl)methylsilane involves its interaction with various molecular targets. The compound can form stable complexes with other molecules through coordination bonds, hydrogen bonds, and van der Waals interactions . These interactions can influence the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Bis(2,3,5,6-tetrachloro-4-pyridyl)methylsilane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of high chlorination and the presence of a silicon atom, which imparts specific chemical properties and reactivity.

Properties

CAS No.

54058-09-2

Molecular Formula

C11H4Cl8N2Si

Molecular Weight

475.9 g/mol

IUPAC Name

methyl-bis(2,3,5,6-tetrachloropyridin-4-yl)silane

InChI

InChI=1S/C11H4Cl8N2Si/c1-22(6-2(12)8(16)20-9(17)3(6)13)7-4(14)10(18)21-11(19)5(7)15/h22H,1H3

InChI Key

GCGNXSZMUHPIOF-UHFFFAOYSA-N

Canonical SMILES

C[SiH](C1=C(C(=NC(=C1Cl)Cl)Cl)Cl)C2=C(C(=NC(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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